1-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Description
1-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core fused to an azetidine (4-membered nitrogen-containing ring). The azetidine ring is substituted at the 1-position with a 5-chloro-2-methoxybenzoyl group, contributing to its structural uniqueness.
Properties
IUPAC Name |
1-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-22-12-3-2-9(16)6-11(12)15(21)17-7-10(8-17)18-13(19)4-5-14(18)20/h2-3,6,10H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFZHDNOCSRCSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidin-3-yl intermediate, which is then reacted with 5-chloro-2-methoxybenzoyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their biological activity. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs of 1-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione, highlighting differences in substituents and pharmacological profiles:
Key Structural Insights :
- Azetidine vs.
- Substituent Effects : The 5-chloro-2-methoxybenzoyl group may improve lipophilicity and metabolic stability compared to bromo or unsubstituted analogs .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : Indole-pyrrolidine-dione hybrids exhibit activity against microbial targets, likely due to planar aromatic systems enabling DNA intercalation .
- Solubility: Methoxy and chloro groups may enhance lipid solubility compared to polar derivatives (e.g., sulfonyl-piperazine in ).
Challenges and Opportunities
- Unmet Needs: Limited data exist on the target compound’s pharmacokinetics and toxicity. Structural analogs like provide a roadmap for in vitro and in vivo testing.
- Design Optimization : Introducing sulfonamide or indole groups (as in ) could diversify biological activity.
Biological Activity
The compound 1-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic organic molecule featuring a complex structure that includes an azetidine ring, a pyrrolidine moiety, and a chlorinated methoxybenzoyl group. This unique combination of functional groups suggests potential biological activities that merit investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 389.84 g/mol. The structural complexity arises from the presence of multiple heterocycles, which may influence its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.84 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit varying degrees of antimicrobial activity. For instance, studies on related azetidine derivatives have shown potential against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Anticancer Potential
The compound's structural features suggest it may interact with various enzymes involved in cancer progression. Preliminary docking studies indicate that it could bind to active sites of kinases or other regulatory proteins, potentially inhibiting their activity and leading to reduced cell proliferation in cancerous tissues.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of similar compounds. They may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of azetidine derivatives, including those with similar functional groups to our compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anticancer Activity : A related compound demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development as an anticancer agent.
- Neuroprotection : In vitro assays revealed that compounds with similar structures could reduce reactive oxygen species (ROS) levels in neuronal cultures, suggesting a protective effect against oxidative damage.
The biological activity of This compound can be attributed to:
- Enzyme Inhibition : Binding to active sites on enzymes involved in critical metabolic pathways.
- Cell Membrane Disruption : Interacting with lipid membranes leading to increased permeability in bacterial cells.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
